Glicidil metacrilato

Descripción general

Descripción

Glycidyl compounds are a class of organic chemicals characterized by the presence of an epoxide group attached to a carbon atom. These compounds are highly reactive due to the strained three-membered ring structure of the epoxide group. Glycidyl compounds are widely used in various industrial applications, including the production of epoxy resins, adhesives, and coatings .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Glycidyl, or more specifically its derivatives like glycidyl methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in glycidyl can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows glycidyl to form covalent bonds with these entities, leading to a wide range of functionalities .

Mode of Action

Glycidyl interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in glycidyl by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by glycidyl can vary depending on the specific targets and the environment. It’s important to note that glycidyl and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that glycidyl can potentially influence genetic expression pathways.

Pharmacokinetics

It’s known that glycidyl and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that glycidyl-based compounds may have favorable ADME properties for certain applications, such as drug delivery.

Result of Action

The molecular and cellular effects of glycidyl’s action can vary depending on the specific targets and the environment. For instance, glycidyl methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that glycidyl can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.

Action Environment

The action, efficacy, and stability of glycidyl can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and glycidyl, can affect the grafting rate and degree of substitution in the synthesis of glycidyl-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycidyl compounds can be synthesized through several methods. One common method involves the reaction of an alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction produces glycidyl ethers. Another method involves the epoxidation of alkenes using peracids, such as peracetic acid, to form glycidyl esters .

Industrial Production Methods

In industrial settings, glycidyl compounds are often produced through the reaction of epichlorohydrin with phenols or alcohols. The reaction is typically carried out in the presence of a catalyst, such as a quaternary ammonium salt, to enhance the reaction rate and yield. The resulting glycidyl ethers or esters are then purified through distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Glycidyl compounds undergo various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, such as amines, thiols, and acids, resulting in the formation of glycols or other derivatives.

Oxidation: Glycidyl compounds can be oxidized to form diols or carbonyl compounds.

Polymerization: Glycidyl compounds can undergo polymerization reactions to form epoxy resins, which are widely used in coatings and adhesives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and acids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation.

Polymerization: Polymerization reactions are typically initiated by heat or ultraviolet light in the presence of a catalyst, such as a Lewis acid.

Major Products

Nucleophilic Substitution: The major products are glycols or other derivatives, depending on the nucleophile used.

Oxidation: The major products are diols or carbonyl compounds.

Polymerization: The major products are epoxy resins, which are used in various industrial applications.

Comparación Con Compuestos Similares

Glycidyl compounds can be compared with other epoxide-containing compounds, such as:

Epichlorohydrin: Epichlorohydrin is a precursor to glycidyl compounds and is used in the production of epoxy resins.

Cycloaliphatic Epoxides: These compounds contain an epoxide group attached to a cycloaliphatic ring.

Aliphatic Epoxides: These compounds contain an epoxide group attached to an aliphatic chain.

Propiedades

IUPAC Name |

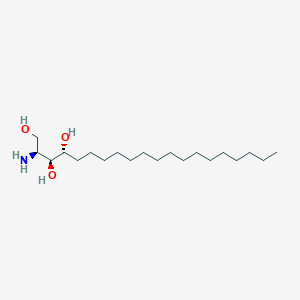

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJJNBUMXQSMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635227 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-07-5 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.